molecular formula C27H58O6Si B12687213 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane CAS No. 94277-91-5

6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane

Cat. No.: B12687213
CAS No.: 94277-91-5
M. Wt: 506.8 g/mol
InChI Key: WDWQURYXUCLBHM-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-(2-methoxyethoxy)ethanol and octadecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, a catalyst such as platinum or palladium is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:

    Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols and silanes.

    Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.

    Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.

    Industry: Used in the production of specialty polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom allow it to form stable complexes with other molecules, which can be utilized in drug delivery and material science applications. The long octadecyl chain provides hydrophobic properties, making it useful in creating hydrophobic coatings and materials.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methoxyethoxy)(vinyl)silane: Similar in structure but contains a vinyl group instead of an octadecyl chain.

    Oligo(ethylene oxide)-functionalized trialkoxysilanes: Similar in having multiple ether linkages but differ in the length and type of alkyl chains.

Uniqueness

6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its combination of a long hydrophobic octadecyl chain and multiple ether linkages, which provide both hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, including materials science and drug delivery.

Properties

CAS No.

94277-91-5

Molecular Formula

C27H58O6Si

Molecular Weight

506.8 g/mol

IUPAC Name

tris(2-methoxyethoxy)-octadecylsilane

InChI

InChI=1S/C27H58O6Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-34(31-24-21-28-2,32-25-22-29-3)33-26-23-30-4/h5-27H2,1-4H3

InChI Key

WDWQURYXUCLBHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC

Origin of Product

United States

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